molecular formula C17H18N2O3 B5752624 N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide

N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide

Cat. No. B5752624
M. Wt: 298.34 g/mol
InChI Key: CLWBSIVUGMOESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide, also known as MPB, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. MPB belongs to the family of imidazole-based compounds, which have been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In addition, N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide has been found to activate the AMPK pathway, which is involved in energy metabolism and cellular homeostasis. In neurodegenerative disorders, N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In addition, N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide has been found to reduce tumor growth and angiogenesis in animal models of cancer. In neurodegenerative disorders, N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide has been shown to protect against oxidative stress and neuroinflammation, as well as improve cognitive function and motor performance in animal models of these diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. In addition, N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide has been shown to have a broad range of biological activities, making it a versatile compound for studying various diseases. However, one limitation of using N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide. One area of interest is the development of novel analogs of N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide with improved pharmacokinetic properties and efficacy. In addition, further studies are needed to elucidate the exact mechanism of action of N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide and its downstream targets. Finally, clinical trials are needed to determine the safety and efficacy of N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide in humans for the treatment of various diseases.

Synthesis Methods

The synthesis of N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide involves the reaction of 2-methylphenol with propionyl chloride to form 2-(2-methylphenoxy)propanoic acid. This acid is then converted to its acid chloride derivative and reacted with N-(2-aminophenyl)benzenecarboximidamide in the presence of a base to form N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide.

Scientific Research Applications

N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide has been shown to protect against oxidative stress and neuroinflammation, which are key contributors to the pathogenesis of these diseases.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-8-6-7-11-15(12)21-13(2)17(20)22-19-16(18)14-9-4-3-5-10-14/h3-11,13H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWBSIVUGMOESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)ON=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OC(C)C(=O)O/N=C(/C2=CC=CC=C2)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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